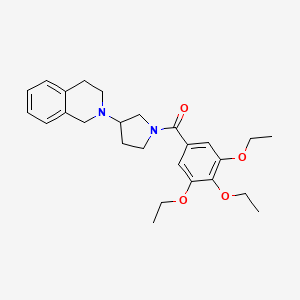
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone typically involves a series of carefully controlled reactions. The primary route includes the reaction between 3,4,5-triethoxybenzoyl chloride and 2,3-dihydroisoquinoline, followed by the introduction of a pyrrolidine group under anhydrous conditions. The synthesis demands precise temperature control and inert atmosphere conditions to prevent side reactions and ensure high yield. Industrial Production Methods: On an industrial scale, this compound might be produced using a batch process to manage the precise conditions required. Continuous monitoring and quality control measures are vital to maintain the purity and consistency of the product.
化学反应分析
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation, it may react with strong oxidizing agents like potassium permanganate. Reduction reactions could involve agents like sodium borohydride. Substitution reactions are also common, particularly with halogenating agents. Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often require controlled temperatures, inert atmospheres, and solvents such as dichloromethane or ethanol. Major Products Formed: Major products from these reactions can include various derivatives depending on the nature of the reactants and conditions. For instance, oxidation might lead to the formation of quinones, while reduction could produce simpler amine derivatives.
科学研究应用
Chemistry: In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, aiding in the development of new materials and catalysts. Biology: In biological studies, it may be used to explore enzyme interactions or as a probe in biochemical assays. Medicine: Medical research might employ this compound for developing novel therapeutic agents or studying disease mechanisms. Industry: In the industrial sector, it could be utilized in the production of specialty chemicals or advanced materials due to its unique properties.
作用机制
The mechanism of action of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity. For instance, the compound's structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways and cellular responses.
相似化合物的比较
Uniqueness: This compound's uniqueness lies in its combined structural motifs—dihydroisoquinoline, pyrrolidine, and triethoxyphenyl groups. These features confer distinct physicochemical properties and biological activities. List of Similar Compounds: Similar compounds might include other isoquinoline derivatives, pyrrolidine-containing molecules, and phenylmethanone analogs. Examples include (3,4-dihydroisoquinolin-1-yl)(phenyl)methanone and (3-(pyrrolidin-1-yl)phenyl)methanone, which share structural elements but differ in their overall composition and activity.
And there you have it! A peek into the fascinating world of this complex compound
属性
IUPAC Name |
[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-4-30-23-15-21(16-24(31-5-2)25(23)32-6-3)26(29)28-14-12-22(18-28)27-13-11-19-9-7-8-10-20(19)17-27/h7-10,15-16,22H,4-6,11-14,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHSGPRXLKBUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
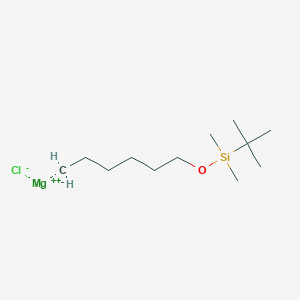
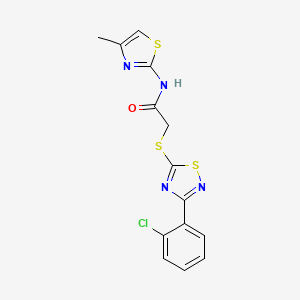
![5-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2849467.png)
![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2849469.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
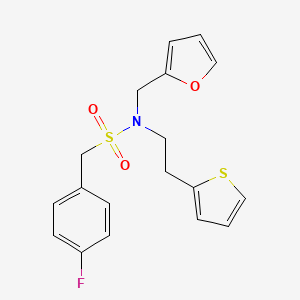
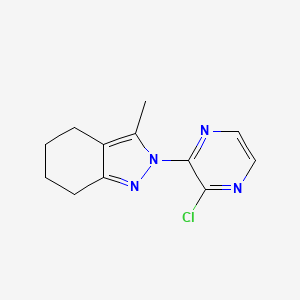
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)
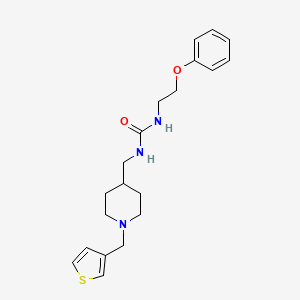
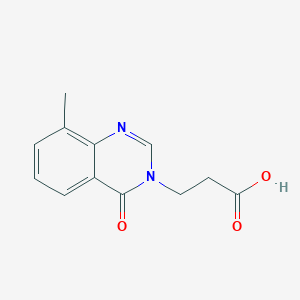
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2849482.png)
![2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2849483.png)
